molecular formula C8H7NO4 B1367751 2-Methoxy-3-nitrobenzaldehyde CAS No. 22065-49-2

2-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1367751
CAS No.: 22065-49-2
M. Wt: 181.15 g/mol
InChI Key: AAKQPKLNAOFUBB-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Reduction: 2-Methoxy-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations . Additionally, the methoxy group can stabilize intermediates through resonance, facilitating certain reactions .

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrobenzaldehyde
  • 3-Methoxy-4-nitrobenzaldehyde
  • 4-Methoxy-3-nitrobenzaldehyde

Comparison: 2-Methoxy-3-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, the ortho relationship between the methoxy and nitro groups in this compound can lead to different steric and electronic effects compared to its isomers .

Properties

IUPAC Name

2-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKQPKLNAOFUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555569
Record name 2-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22065-49-2
Record name 2-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-3-nitrobenzaldehyde in DMF was added portionwise cesium carbonate (3 eq), followed by iodomethane (1.2 eq.). The solution was warmed to 60° C. for 2 hours, then cooled to room temperature and filtered. The filtrate was concentrated under vacuum and purified by column chromatography on SPE cartridge (Silica) using as eluent cyclohexane-ethyl acetate (8:2) to give the product in 72% yield.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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